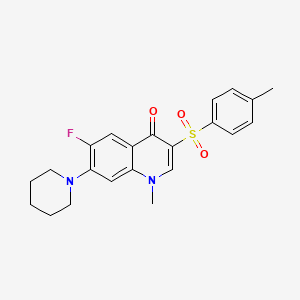

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as PF-06463922, is a novel small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the receptor tyrosine kinase, ROS1, which is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma.

科学的研究の応用

Metabolite Identification and Transporter-Mediated Excretion

6-Fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, a compound related to YM758, is explored for its metabolites and their excretion pathways. YM758, an If channel inhibitor, shows its metabolites in urine and plasma, suggesting renal and hepatic uptake pathways involving human organic cation transporter (OCT) and organic anion transporter (OAT) (Umehara et al., 2009).

Antimycobacterial Activity

Research on novel fluoroquinolones, closely related to the mentioned compound, reveals significant antimycobacterial activities in vitro and in vivo against Mycobacterium tuberculosis. These studies focus on the synthesis and evaluation of compounds like 7l, which demonstrate strong activity against both MTB and MDR-TB (Senthilkumar et al., 2009).

Luminescent Properties and Electron Transfer

Naphthalimide model compounds, which share structural similarity with the mentioned compound, exhibit unique luminescent properties. The study of their fluorescence quantum yields and charge separation provides insights into the potential use of similar compounds in optical applications and molecular probes (Gan et al., 2003).

Photochemistry in Aqueous Solutions

Compounds like ciprofloxacin, structurally related to 6-fluoro-1-methyl-7-(piperidin-1-yl)-3-tosylquinolin-4(1H)-one, undergo significant photochemical reactions in water. These reactions include substitutions and decarboxylation, providing insights into their stability and behavior under various conditions (Mella et al., 2001).

Antibacterial 6,7- and 7,8-Disubstituted Compounds

The study of antibacterial activities in 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids provides insights into the structure-activity relationships essential for antimicrobial potency. These studies help understand how variations in the quinoline structure affect antibacterial effectiveness (Koga et al., 1980).

Antiproliferative Evaluation in Cancer Cell Lines

Derivatives of 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline exhibit significant antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment. The study also explores the mechanism behind their action, including cell cycle arrest and apoptosis induction (Tseng et al., 2011).

特性

IUPAC Name |

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c1-15-6-8-16(9-7-15)29(27,28)21-14-24(2)19-13-20(25-10-4-3-5-11-25)18(23)12-17(19)22(21)26/h6-9,12-14H,3-5,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTLULCSNPKUMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)

![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)

![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)